![molecular formula C15H22N2O3S B3003361 4-(1,1-dioxothiazinan-2-yl)-N-(2-methylpropyl)benzamide CAS No. 941932-88-3](/img/structure/B3003361.png)
4-(1,1-dioxothiazinan-2-yl)-N-(2-methylpropyl)benzamide
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Overview
Description
The compound "4-(1,1-dioxothiazinan-2-yl)-N-(2-methylpropyl)benzamide" is a derivative of benzothiazine, which is a class of compounds known for their potential biological activities, including analgesic properties. The structure of benzothiazine derivatives typically includes a 1,2-benzothiazine core, which can be further modified to enhance or alter their biological effects.
Synthesis Analysis
The synthesis of benzothiazine derivatives often involves multicomponent reactions, as described in the synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives . These compounds are synthesized using unsymmetrical thioureas, various amines, and methyl bromoacetate. The process is convenient and can be performed in a one-pot reaction, which is advantageous for the efficient production of these derivatives.
Molecular Structure Analysis
X-ray diffraction structural analysis has been used to determine the molecular structure of benzothiazine derivatives, confirming that some of these compounds exist as internal salts . The structural features of these compounds are crucial for their biological activity, as the presence of specific functional groups can significantly influence their pharmacological properties.
Chemical Reactions Analysis
The reactivity of benzothiazine derivatives can be studied through their interactions with different reagents. For instance, the reaction of the methyl ester of 4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid with hetarylamines yields various carboxamides . Mass spectral studies of these compounds have shown a tendency to extrude SO2, which is characteristic of this class of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazine derivatives are characterized using various analytical techniques, including IR, 1HNMR, 13CNMR, mass spectrometry, and CHNS elemental analysis . These properties are essential for understanding the behavior of these compounds in biological systems and for predicting their stability, solubility, and reactivity.
properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12(2)11-16-15(18)13-5-7-14(8-6-13)17-9-3-4-10-21(17,19)20/h5-8,12H,3-4,9-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPUZAVXGBOFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2-methylpropyl)benzamide |
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